

Synthesis and Chemical Characterization of Mefatinib: A Technical Guide

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Compound of Interest

Compound Name: Mefatinib

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Abstract

Mefatinib (also known as Mifanertinib, MET306) is a second-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It has shown significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[4][5] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **Mefatinib**, offering detailed, albeit representative, experimental protocols and data interpretation for professionals in drug development and oncology research. Due to the proprietary nature of the specific manufacturing process for **Mefatinib**, this guide presents a putative synthesis pathway and characterization data based on established methods for structurally analogous second-generation EGFR inhibitors.

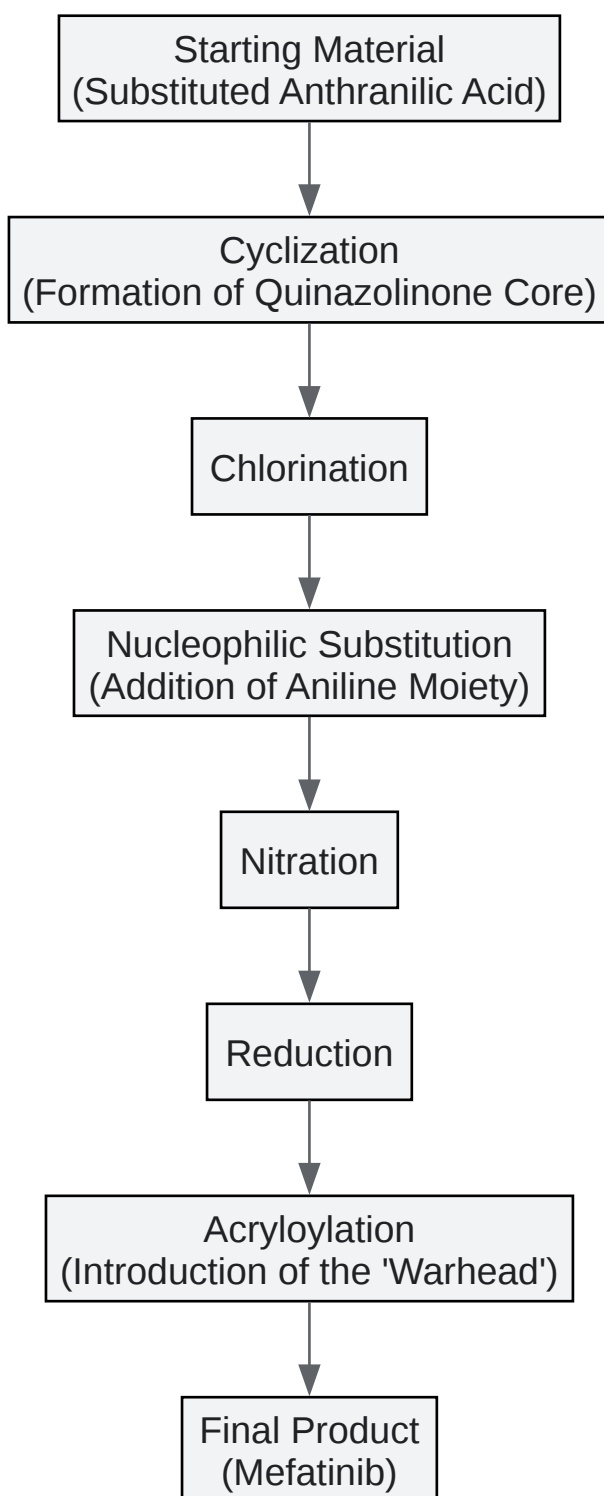
Introduction to Mefatinib

Mefatinib is a potent inhibitor of the ErbB family of receptor tyrosine kinases.[5] Its mechanism of action involves the irreversible covalent binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2.[2] This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[6] **Mefatinib** has demonstrated efficacy against both wild-type and mutated forms of EGFR, including the T790M resistance mutation.[6]

Putative Synthesis of Mefatinib

The synthesis of **Mefatinib**, like other second-generation EGFR inhibitors, involves a multi-step process culminating in the formation of the core quinazoline scaffold followed by the introduction of the reactive acrylamide "warhead." The following proposed synthetic route is based on analogous procedures for similar irreversible TKIs.^{[7][8]}

Synthesis Workflow



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Caption: A representative workflow for the synthesis of **Mefatinib**.

Experimental Protocol (Representative)

Step 1: Formation of the Quinazolinone Core A suitably substituted anthranilic acid is reacted with formamide at elevated temperatures to yield the corresponding 4-quinazolinone.

Step 2: Chlorination The 4-quinazolinone is treated with a chlorinating agent, such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3), to produce the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to yield the N-(4-(3-chloro-4-fluoroanilino)quinazolin) intermediate.

Step 4: Nitration The quinazoline intermediate is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at a specific position on the quinazoline ring system.

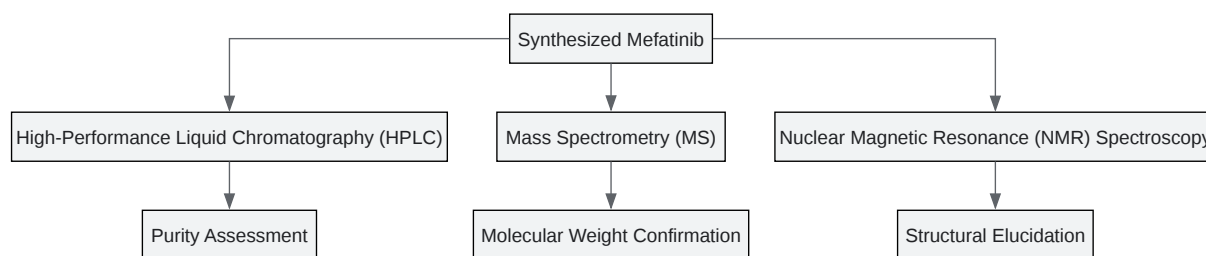
Step 5: Reduction The nitro group is reduced to an amino group, commonly using a reducing agent like iron powder in the presence of an acid or through catalytic hydrogenation.

Step 6: Acryloylation The resulting amino-quinazoline derivative is reacted with an acryloyl chloride derivative, such as (E)-4-(dimethylamino)but-2-enoyl chloride, in the presence of a base to form the final **Mefatinib** product. This step introduces the Michael acceptor moiety responsible for the irreversible binding to the EGFR target.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized **Mefatinib**. The following are the key analytical techniques employed.

Characterization Workflow



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Caption: Workflow for the chemical characterization of **Mefatinib**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of **Mefatinib** and for the quantification of impurities. A typical reversed-phase HPLC (RP-HPLC) method would be employed.

Experimental Protocol (Representative):

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specific wavelength (e.g., 254 nm).
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.

Data Presentation:

Parameter	Expected Value
Retention Time	Compound-specific (e.g., 8-12 minutes)
Purity	> 99.5%
Impurity Profile	Individual impurities < 0.1%

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Mefatinib** and to aid in its structural elucidation by analyzing its fragmentation patterns.

Experimental Protocol (Representative):

- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Scan Range: m/z 100-1000.
- Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Data Presentation:

Parameter	Expected Value
Molecular Formula	C ₂₁ H ₁₉ ClF ₃ N ₅ O ₂
Molecular Weight	465.86 g/mol
Observed [M+H] ⁺	~466.12 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **Mefatinib**, allowing for the unambiguous assignment of all protons and carbons in the molecule.

Experimental Protocol (Representative):

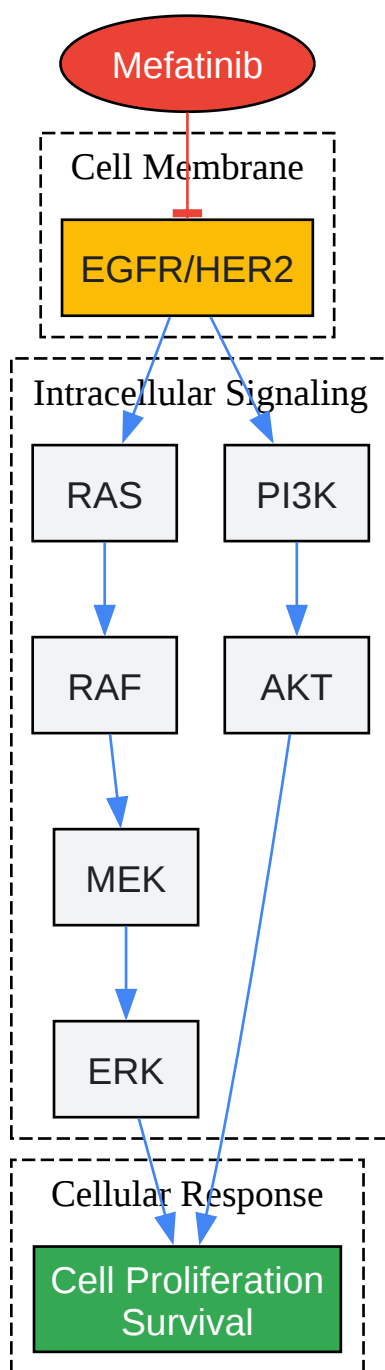
- Spectrometer: 400 MHz or higher.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.

Data Presentation (Hypothetical ¹H NMR Data):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5	s	1H	Quinazoline H
~8.0-7.2	m	6H	Aromatic H
~6.8	d	1H	Vinyllic H
~6.5	dt	1H	Vinyllic H
~3.2	d	2H	Methylene H
~2.2	s	6H	N(CH ₃) ₂

Signaling Pathway Inhibition

Mefatinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway.



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Caption: **Mefatinib**'s inhibition of the EGFR/HER2 signaling pathway.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and chemical characterization of **Mefatinib**. While specific, proprietary details of its commercial synthesis are not publicly available, the representative protocols and data presented here provide a solid framework for researchers and drug development professionals. The methodologies described for HPLC, MS, and NMR are standard practices in the pharmaceutical industry for ensuring the quality and integrity of active pharmaceutical ingredients. A thorough understanding of these processes is crucial for the continued development and optimization of targeted cancer therapies like **Mefatinib**.

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